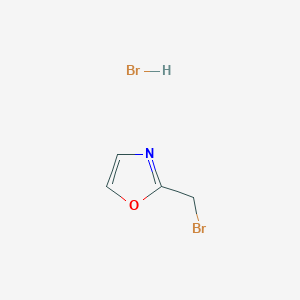
2-(Bromomethyl)oxazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)oxazole hydrobromide is an organic compound with the chemical formula C4H5Br2NO. It appears as a white or off-white solid and is soluble in water and organic solvents. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(Bromomethyl)oxazole hydrobromide involves the reaction of 2-oxazolecarboxaldehyde with bromoacetyl bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous-flow processes. This method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(Bromomethyl)oxazole . This process is efficient and allows for the production of the compound in good yields.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)oxazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as azides, leading to the formation of azido oxazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in aqueous medium is commonly used for nucleophilic substitution reactions involving this compound.
Major Products Formed
Azido Oxazoles: Formed through nucleophilic substitution reactions with azides.
Scientific Research Applications
2-(Bromomethyl)oxazole hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Pharmaceuticals: The oxazole moiety is found in many active pharmaceutical ingredients, making this compound valuable for drug development.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)oxazole hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxazole: Similar in structure but contains an azido group instead of a bromomethyl group.
2-(Chloromethyl)oxazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)oxazole hydrobromide is unique due to its specific reactivity and the ease with which it can undergo nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-oxazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXSSGTYVDTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624134-12-7 |
Source


|
| Record name | 2-(bromomethyl)-1,3-oxazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140731.png)


![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8140765.png)





![Tert-butyl 7-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B8140810.png)
![Tert-butyl 2-[3-[[(2-chloroacetyl)amino]methyl]phenoxy]acetate](/img/structure/B8140814.png)
![Tert-butyl 2-[4-[(2-chloroacetyl)amino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetate](/img/structure/B8140824.png)
![Tert-butyl 2-[4-[(2-chloroacetyl)amino]-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B8140828.png)
